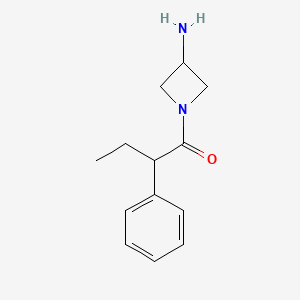
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, also known as 1-AAPB, is an organic compound that has been studied for its potential applications in the field of scientific research. 1-AAPB has been found to possess a variety of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Scientific Research Applications
Synthesis and Transformation of Cyclic β-Amino Acids
The study by Kiss et al. (2018) discusses the application of metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), in the synthesis and transformations of cyclic β-amino acids, relevant for drug research. This process provides access to alicyclic β-amino acids and other densely functionalized derivatives, showcasing the versatility, robustness, and efficiency of these methods in preparing cyclic β-amino acids derivatives, potentially including compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Mores et al. (2019) review the therapeutic potential of G protein-biased kappa agonists, including novel compounds that signal via G protein activation without strongly recruiting beta-arrestin. These compounds, potentially related to or derived from structures like 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, are hypothesized to reduce pain and itch with fewer side effects. This highlights the compound's relevance in the development of new pain and itch treatments (Mores, K. L., Cummins, B. R., Cassell, R. J., & van Rijn, R. V., 2019).
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-12(10-6-4-3-5-7-10)13(16)15-8-11(14)9-15/h3-7,11-12H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXHDRDBASCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)
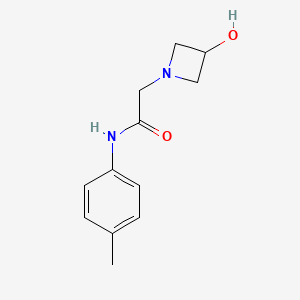


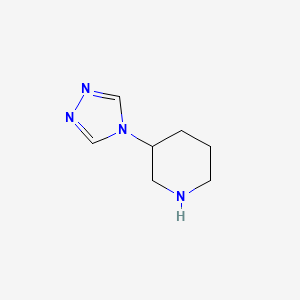
![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
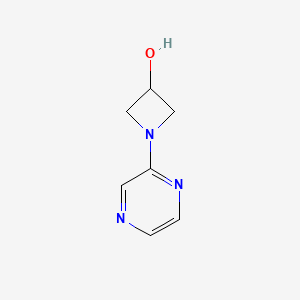

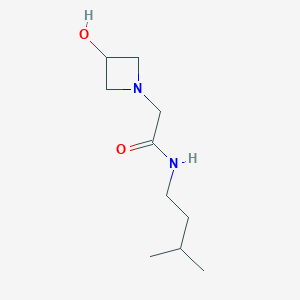
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)

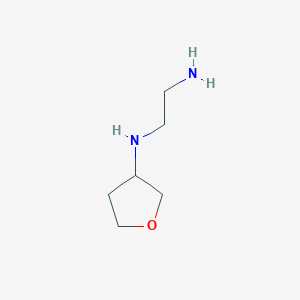

![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)